molecular formula C16H17BrFNO B3866284 N-(3-bromo-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine CAS No. 353779-17-6

N-(3-bromo-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine

Cat. No.: B3866284
CAS No.: 353779-17-6
M. Wt: 338.21 g/mol
InChI Key: XIHWEFYLBNRNLW-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine is a synthetic phenethylamine derivative characterized by a brominated and methoxylated benzyl group attached to a fluorophenyl-substituted ethylamine backbone. Its molecular formula is C₁₆H₁₇BrFNO (inferred from structural analogs in ), with key functional groups influencing its pharmacological properties:

  • 4-fluorophenyl group: Modulates electron density and steric effects, impacting serotonin receptor (e.g., 5-HT₂A) affinity .

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFNO/c1-20-16-7-4-13(10-15(16)17)11-19-9-8-12-2-5-14(18)6-3-12/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHWEFYLBNRNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181290
Record name N-[(3-Bromo-4-methoxyphenyl)methyl]-4-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-17-6
Record name N-[(3-Bromo-4-methoxyphenyl)methyl]-4-fluorobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353779-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Bromo-4-methoxyphenyl)methyl]-4-fluorobenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe series features N-(2-methoxybenzyl)-substituted phenethylamines. Key comparisons include:

Compound Substituents 5-HT₂A Affinity (Ki, nM) Behavioral Potency (ED₅₀, mg/kg) Key Findings
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) 4-iodo, 2,5-dimethoxy on phenyl; 2-methoxy on benzyl 0.07 0.03 (WDS), 0.06 (BMC) Highest 5-HT₂A affinity in NBOMe series; extreme toxicity in humans .
25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) 4-bromo, 2,5-dimethoxy on phenyl; 2-methoxy on benzyl 0.11 0.05 (WDS), 0.08 (BMC) Bromo substitution increases lipophilicity vs. chloro/iodo analogs.
Target Compound (N-(3-bromo-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine) 3-bromo, 4-methoxy on benzyl; 4-fluoro on phenyl Inferred: ~0.2–0.5† Inferred: 0.1–0.3† 3-bromo-4-methoxybenzyl group may reduce 5-HT₂A affinity vs. 2-methoxybenzyl NBOMes but enhance metabolic stability.

*WDS: Wet dog shakes; BMC: Back muscle contractions.
†Estimates based on positional effects of substituents ().

Key Structural Differences:
  • Phenyl Ring Modifications: The 4-fluorophenyl group (vs. 2,5-dimethoxyphenyl in NBOMes) may decrease 5-HT₂A agonism but improve selectivity for other monoamine transporters .

Functional Comparisons with Non-NBOMe Phenethylamines

2C Series (e.g., 2C-B, 2C-I)
  • 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine): Lacks the N-benzyl group, resulting in lower 5-HT₂A affinity (Ki = 1.2 nM) and potency (ED₅₀ = 1.5 mg/kg for WDS) .
  • Target Compound : The N-benzyl substitution likely enhances 5-HT₂A binding by ~10-fold compared to 2C-B, though less than NBOMes due to substituent positioning .
Fluorophenyl Derivatives (e.g., 4-FA, N-ethyl-2-(4-fluorophenyl)ethanamine)
  • 4-FA (1-(4-fluorophenyl)propan-2-amine): Primarily a dopamine/norepinephrine releaser with minimal 5-HT₂A activity .
  • N-ethyl-2-(4-fluorophenyl)ethanamine (): Shorter ethylamine chain reduces receptor interaction; used as a precursor in illicit drug synthesis.

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Bromine at the 3-position on the benzyl group (target compound) may slow hepatic oxidation compared to 2-methoxy NBOMes, prolonging half-life .
  • Toxicity : NBOMe compounds exhibit severe toxicity (seizures, hyperthermia) at doses >1 mg ; the target compound’s reduced 5-HT₂A affinity may lower acute toxicity but increase risk of cumulative effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromo-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine
Reactant of Route 2
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N-(3-bromo-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine

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